![molecular formula C34H40O2S4 B1381448 1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione CAS No. 1415929-77-9](/img/structure/B1381448.png)
1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione
Übersicht
Beschreibung
“1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione” is a chemical compound with the formula C₃₄H₄₀O₂S₄ and a molecular weight of 608.9402 g/mol . It is used as a donor molecule in photovoltaics .
Molecular Structure Analysis
The molecular structure of this compound includes a benzo[1,2-c:4,5-c’]dithiophene core with two thiophen-2-yl groups and two 2-ethylhexyl groups attached .Chemical Reactions Analysis
This compound has been used in the fabrication of non-fullerene polymeric solar cells . It has also been used in the synthesis of a novel polymer material for use as a donor in polymer solar cells .Physical And Chemical Properties Analysis
This compound is stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Photocatalytic Hydrogen Evolution
This compound has been used in the construction of sulfone-based dual acceptor copolymers for highly efficient photocatalytic hydrogen evolution . The study reported a sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) for constructing a series of these copolymers .
Organic Solar Cells
The compound has been used in the fabrication of non-fullerene polymeric solar cells . It has also been used in the synthesis of a new conjugated polymer, 5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c′]dithiophene-4,8-dione (PBDTBDD) .
Performance Boosting in Organic Solar Cells
The compound has been used in synergistically boosting performances of organic solar cells from dithieno[3,2-b]benzo[1,2-b;4,5-b′]dithiophene-based copolymers via side chain engineering and radical polymer additives .
Donor-Acceptor Conjugated Polymers
The compound has been used in the synthesis of new donor–acceptor (D–A) conjugated polymers .
Terpolymer-based All-Polymer Solar Cells
A novel conjugated terpolymer referred to as Ter-3MTTPD was successfully synthesized using 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene as a donor .
Monomer for the Synthesis of Low Band-Gap Polymer Semiconductors
The compound is a monomer for the synthesis of low band-gap polymer semiconductors such as PBDD4T and PBDD4T-2F . It has applications in OPV (fullerene or fullerene-free), tandem organic solar cells, and OFETs .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound is the photocatalytic hydrogen evolution process . It is used in the construction of sulfone-based dual acceptor copolymers which are used as photocatalysts for hydrogen evolution by water splitting .
Mode of Action
The compound interacts with its targets through a sulfide oxidation tuning approach . This approach involves constructing a series of sulfone-based dual acceptor copolymers with different numbers of sulfonyl groups . The sulfone group acts as an electron-output site due to its strong electron-withdrawing ability .
Biochemical Pathways
The compound affects the photocatalytic hydrogen evolution pathway . By acting as an electron-output site, the sulfone group in the compound enhances the efficiency of the photocatalytic hydrogen evolution process .
Pharmacokinetics
Its chemical properties such as boiling point and density have been predicted . The compound has a predicted boiling point of 635.7±55.0 °C and a predicted density of 1.385±0.06 g/cm3 .
Result of Action
The compound’s action results in highly efficient photocatalytic hydrogen evolution . The resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities of 97.1 mmol h −1 g −1 and 473 μmol h −1 (6 mg) under visible-light illumination . It also had an apparent quantum yield exceeding 18% at a wavelength of 500 nm .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as light. For instance, the compound’s photocatalytic activities were observed under visible-light illumination . .
Eigenschaften
IUPAC Name |
5,7-bis(2-ethylhexyl)-1,3-dithiophen-2-ylthieno[3,4-f][2]benzothiole-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40O2S4/c1-5-9-13-21(7-3)19-25-27-28(26(39-25)20-22(8-4)14-10-6-2)32(36)30-29(31(27)35)33(23-15-11-17-37-23)40-34(30)24-16-12-18-38-24/h11-12,15-18,21-22H,5-10,13-14,19-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHDMAXVJHPGNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C2C(=C(S1)CC(CC)CCCC)C(=O)C3=C(SC(=C3C2=O)C4=CC=CS4)C5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was 1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione (BDD) chosen as a component in this research on ternary polymer solar cells?
A: The researchers chose BDD due to its known beneficial properties in organic semiconductors. Specifically, BDD possesses strong absorption characteristics and promotes planar molecular configurations, both of which are advantageous for efficient charge transport within the active layer of a solar cell. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate](/img/structure/B1381366.png)
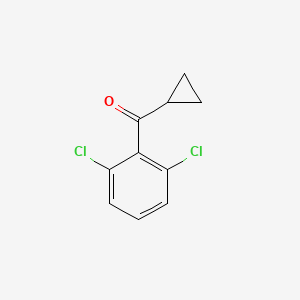
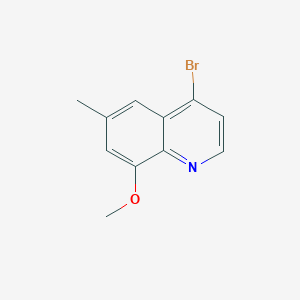

![6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1381371.png)
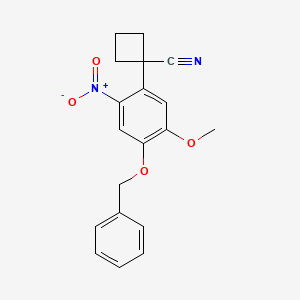
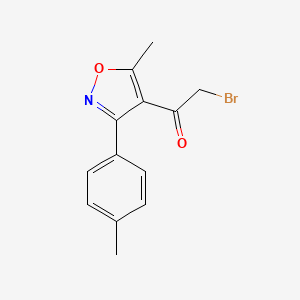
![6-benzyl-8,8-Difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1381376.png)
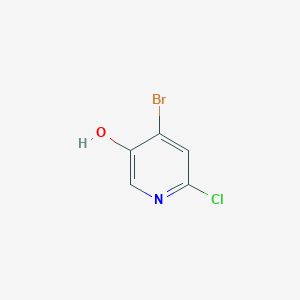
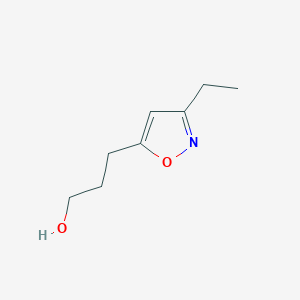
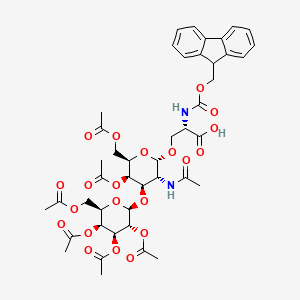
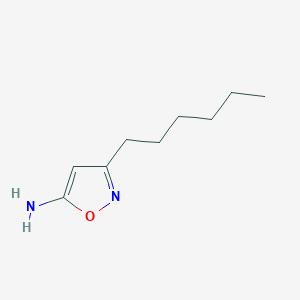
![1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B1381387.png)
